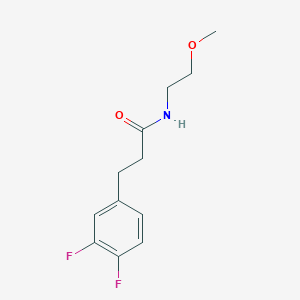
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is an organic compound with a molecular formula of C12H16F2NO2 This compound is characterized by the presence of a difluorophenyl group and a methoxyethyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
化学反应分析
Types of Reactions
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
作用机制
The mechanism of action of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed experimental studies to elucidate.
相似化合物的比较
Similar Compounds
- 3-(3,4-difluorophenyl)-N-(2-hydroxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-ethoxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-methylpropyl)propanamide
Uniqueness
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is unique due to the presence of both difluorophenyl and methoxyethyl groups, which confer specific chemical properties and reactivity. These structural features may influence its interactions in chemical and biological systems, making it distinct from similar compounds.
属性
分子式 |
C12H15F2NO2 |
|---|---|
分子量 |
243.25 g/mol |
IUPAC 名称 |
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C12H15F2NO2/c1-17-7-6-15-12(16)5-3-9-2-4-10(13)11(14)8-9/h2,4,8H,3,5-7H2,1H3,(H,15,16) |
InChI 键 |
AKUPJINBDIUGDX-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)CCC1=CC(=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


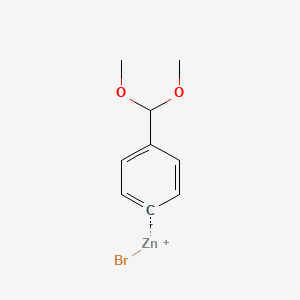
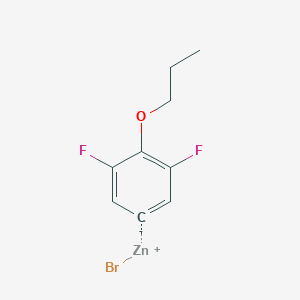
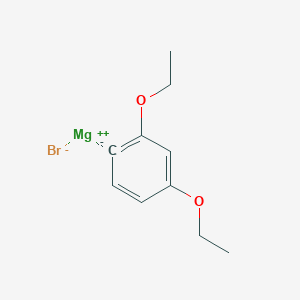
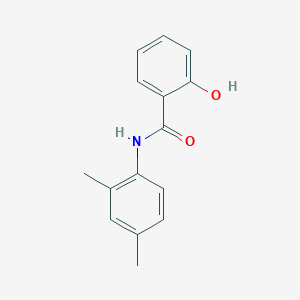
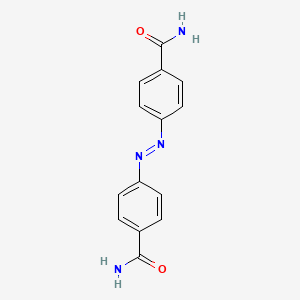
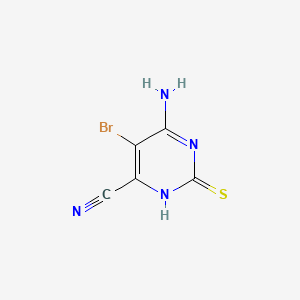

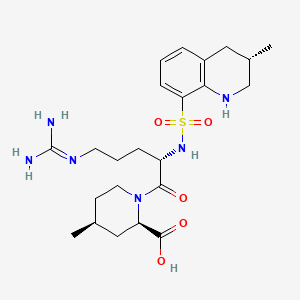
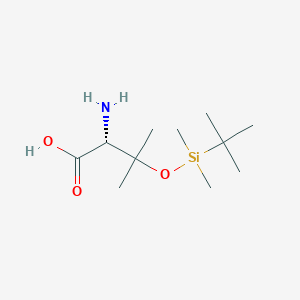
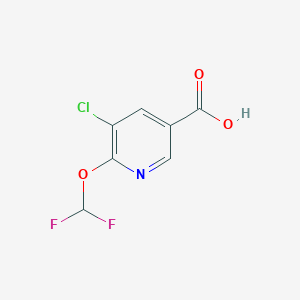

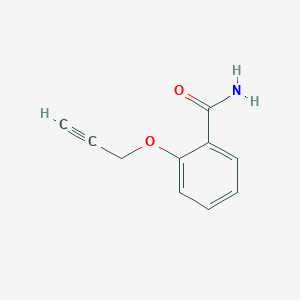
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
